molecular formula C24 H24 N5 O15 P3 . C6 H15 N B1142107 BzATP triethylammonium salt CAS No. 112898-15-4

BzATP triethylammonium salt

Cat. No. B1142107
M. Wt: 816.58
InChI Key:
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Description

Synthesis Analysis

The synthesis of related organic salts involves methods such as slow solvent evaporation solution growth techniques and reactions with specific reagents to form the desired salts. For example, triethylammonium-3, 5-dinitrosalicylate was synthesized using methanol as a solvent, indicating a common approach for synthesizing organic salts (Rajkumar & Chandramohan, 2017).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds often employ techniques like FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction analysis. These methods confirm the presence of various functional groups, molecular structures, and hydrogen bonding interactions, which are crucial for understanding the compound's behavior (Rajkumar & Chandramohan, 2017).

Chemical Reactions and Properties

The chemical reactions and properties of similar salts involve interactions such as CO2 absorption rates and the formation of stable and insoluble carbamate salts in certain conditions. These studies highlight the potential applications and limitations of these compounds in various processes (Conway et al., 2015).

Physical Properties Analysis

Physical properties such as optical transmittance, lower cut-off wavelengths, and thermal characteristics are analyzed through spectroscopic and thermal analyses. These properties are essential for determining the suitability of compounds for specific applications (Rajkumar & Chandramohan, 2017).

Chemical Properties Analysis

The chemical properties of these compounds can be further understood through studies on their reactivity, such as the synthesis and reactivity of manganese and rhenium carbonyl complexes. These studies provide insights into the ligand's electronic properties and their interactions with metal carbonyls (Burzlaff, Hegelmann, & Weibert, 2001).

Scientific Research Applications

Ion Channel Research

BzATP triethylammonium salt is used in the field of ion channel research . It’s an agonist of the purinergic P2X7 receptor, more potent than ATP, with EC50 varying from 0.7 to 285 µM, depending on receptor species, buffer composition, serum constituents and repeated exposure to ATP . It shows partial agonist activity on other P2X receptors .

ATPase Activity Study

BzATP triethylammonium salt can serve as a substrate analog for submitochondrial particle ATPase activity . It’s used as a photoaffinity label for ATPase . The Km value for this application is 940 µM .

Neural Progenitor Cell Research

In the field of neural progenitor cell research, BzATP triethylammonium salt is used to study cell viability . It induces a dose-dependent decrease in wild-type murine neural progenitor cell viability .

Caspase-3 Activity Study

BzATP triethylammonium salt is used to study caspase-3 activity . It induces an increase in caspase-3 activity .

P2X Receptor Activation

BzATP triethylammonium salt is used to activate P2X receptors . It exhibits 5-30-fold higher potency at the P2X7 receptor than ATP .

Photoaffinity Labeling

BzATP triethylammonium salt can be used as a photoaffinity probe to study adenine nucleotide binding to ATPases .

Proliferation and Migration of Tumor Cells

BzATP triethylammonium salt has been used to study the proliferation and migration of certain types of tumor, including human glioma . Activation of P2X7 receptors contributes to these processes .

Intestinal Barrier Dysfunction Research

In the field of intestinal barrier dysfunction research, BzATP triethylammonium salt is used to study sepsis-induced intestinal barrier disruption . The activation of P2X7 receptors is involved in this process .

Dendritic Cell Maturation

BzATP triethylammonium salt has been used in the study of dendritic cell maturation . It activates P2X7 receptors, which contributes to the maturation of bone marrow-derived dendritic cells .

Adenine Nucleotide Binding Study

BzATP triethylammonium salt can be used as a photoaffinity probe for exploring adenine nucleotide binding to ATPases .

Ligand-Gated Ion Channels Research

In the field of ligand-gated ion channels research, BzATP triethylammonium salt is used as an agonist of P2X7 receptors . It exhibits 5-10 fold greater potency than ATP .

P2Y1 Receptor Activation

BzATP triethylammonium salt is used to activate P2Y1 receptors . It exhibits partial agonist activity at P2Y1 receptors .

P2X Receptor Research

BzATP triethylammonium salt is used in the field of P2X receptor research . It’s an agonist of the purinergic P2X receptors, exhibiting 5-30-fold higher potency at the P2X7 receptor than ATP . It inhibits rat and mouse P2X7 receptors with EC50 values being 3.6 and 285 μM, respectively .

Photoaffinity Labeling

BzATP triethylammonium salt can be used as a photoaffinity probe for exploring adenine nucleotide binding to ATPases .

Tumor Cell Research

In the field of tumor cell research, BzATP triethylammonium salt is used to study the proliferation and migration of certain types of tumor, including human glioma . Activation of P2X7 receptors contributes to these processes .

Intestinal Barrier Dysfunction Research

BzATP triethylammonium salt is used in the field of intestinal barrier dysfunction research . It’s involved in sepsis-induced intestinal barrier dysfunction .

Dendritic Cell Maturation

BzATP triethylammonium salt has been used in the study of dendritic cell maturation . It activates P2X7 receptors, which contributes to the maturation of bone marrow-derived dendritic cells .

Safety And Hazards

BzATP triethylammonium salt is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients101112.


Future Directions

The future directions of BzATP triethylammonium salt are not explicitly mentioned in the available resources. However, given its role as a P2X receptor agonist, it may have potential applications in the study of adenine nucleotide binding to ATPases81363.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers and resources.


properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOVBTNCGADRTH-WBLDMZOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745566
Record name 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

816.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BzATP triethylammonium salt

CAS RN

112898-15-4
Record name 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
48
Citations
J Juárez-Cepeda, E Orta-Zavalza, I Cañas-Villamar… - Current genetics, 2015 - Springer
Candida glabrata has emerged as an important opportunistic pathogen in both mucosal and bloodstream infections. C. glabrata contains 67 adhesin-like glycosylphosphatidylinositol-…
Number of citations: 28 link.springer.com
X Cai, Y Yao, F Teng, Y Li, L Wu, W Yan… - International …, 2021 - Elsevier
… BzATP triethylammonium salt agonist P2X Receptor BzATP triethylammonium salt acts as a P2X receptor agonist. Rat, Mouse Cancer Inflammation/Immunology [29], [30] …
Number of citations: 17 www.sciencedirect.com
ES Schulman, H Nishi, A Pelleg - Frontiers in Immunology, 2023 - ncbi.nlm.nih.gov
… The failure of this agent to influence ATP-induced enhancement of degranulation along with the previously stated failure of BzATP triethylammonium salt to stimulate HLMC release …
Number of citations: 4 www.ncbi.nlm.nih.gov
S Hørlyck, C Cai, HCC Helms… - American Journal of …, 2021 - journals.physiology.org
… ATP, ADP, MRS2365, 2-thio-UTP tetrasodium salt, 8-bromoadenosine 5′-triphosphate sodium salt (8-BrATP), and BzATP triethylammonium salt were purchased from Tocris (Bristol, …
Number of citations: 16 journals.physiology.org
V Gangadharan, A Nohe, J Caplan… - … of Physiology-Cell …, 2015 - journals.physiology.org
… Adenosine 5'-triphosphate disodium salt (ATP), BzATP triethylammonium salt (BzATP) and puromycin dihydrochloride (puromycin) were purchased from Sigma-Aldrich. ATP (250 μM; …
Number of citations: 31 journals.physiology.org
F Wang, S Zhang, R Jeon, I Vuckovic, X Jiang… - …, 2018 - thelancet.com
Classical activation of M1 macrophages with lipopolysaccharide (LPS) is associated with a metabolic switch from oxidative phosphorylation to glycolysis. However, the generalizability …
Number of citations: 210 www.thelancet.com
K Belchamber, DA Hall, SMO Hourani - PLoS One, 2014 - journals.plos.org
… -ATP lithium salt, ADP disodium salt, AMP disodium salt, UTP trisodium salt, 2-methylthio ATP tetrasodium salt, P 1 , P 4 -diATP ammonium salt and BzATP triethylammonium salt (…
Number of citations: 11 journals.plos.org
O Techatharatip, N Nowwarote… - Journal of Cellular …, 2018 - Wiley Online Library
… The following agonists were used: 1 or 10 μM BzATP triethylammonium salt (P2X7 agonist, Tocris Bioscience), 1 or 10 μM α,β-Methyleneadenosine 5′ triphosphate trisodium salt (α,β-…
Number of citations: 9 onlinelibrary.wiley.com
M Karmakar, MA Katsnelson, GR Dubyak… - Nature …, 2016 - nature.com
… BzATP triethylammonium salt (Tocris Bioscience) was dissolved in sterile water and used at millimolar concentrations. Nigericin (Calbiochem) was used at 10 μM concentration for all in …
Number of citations: 382 www.nature.com
G Datta, NM Miller, Z Afghah, JD Geiger… - Frontiers in Cellular …, 2019 - frontiersin.org
… Bx430 was from Tocris Bioscience (Catalog #5545), ATP disodium salt was from Sigma-Aldrich (Catalog# FLAAS-5VL), and clodronate disodium salt and BzATP triethylammonium salt …
Number of citations: 27 www.frontiersin.org

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